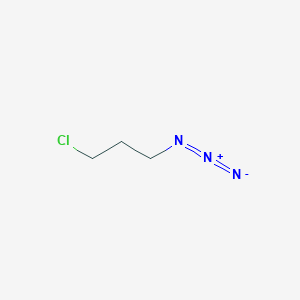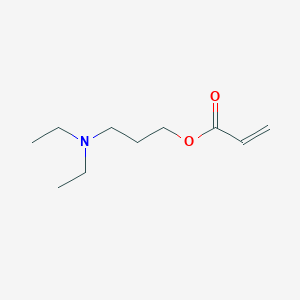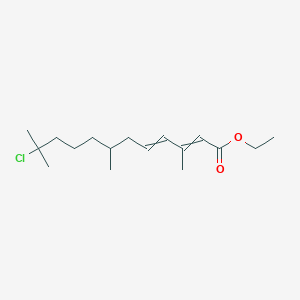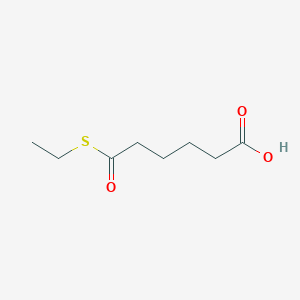
7-Ethyl-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, an ethyl group at the 7-position, a hydroxyl group at the 4-position, and an oxo group at the 2-position. These structural features contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitrile group at the 3-position can be reduced to an amine.
Substitution: The ethyl group at the 7-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-ethyl-4-oxo-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 7-ethyl-4-hydroxy-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to the modulation of various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-2-oxo-: Lacks the ethyl group at the 7-position.
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-2-oxo-: Lacks the hydroxyl group at the 4-position.
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-: Lacks the oxo group at the 2-position.
Uniqueness
The presence of both the ethyl group at the 7-position and the hydroxyl group at the 4-position in 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- contributes to its unique chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
58138-63-9 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
7-ethyl-4-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-4-8-10(5-7)16-12(15)9(6-13)11(8)14/h3-5,14H,2H2,1H3 |
InChI-Schlüssel |
HFSDDWFEMGEKRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)







![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)

